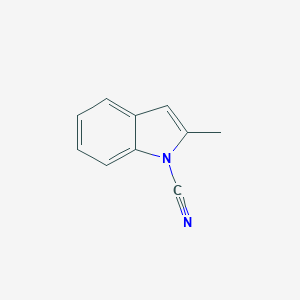
2-Methyl-1H-indole-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-indole-1-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that indole derivatives, including 2-Methyl-1H-indole-1-carbonitrile, exhibit significant anticancer properties. A study evaluating a series of indole-3-carbonitriles found that certain compounds displayed high activity against lung adenocarcinoma cell lines (A549) with promising results for further development as therapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications to the indole ring can enhance biological activity.
DYRK1A Inhibition
The compound has also been investigated for its potential as a DYRK1A inhibitor. Fragment-based drug design approaches have identified 2-substituted indole-3-carbonitriles as effective ligands, with some derivatives showing submicromolar activity in cellular assays . This inhibition is relevant for treating conditions such as Down syndrome and certain cancers.
Organic Synthesis
Cross-Coupling Reactions
this compound serves as a valuable precursor in various palladium-catalyzed cross-coupling reactions. These reactions facilitate the synthesis of polysubstituted indole derivatives through methods like Sonogashira and Suzuki coupling . The versatility of these reactions allows for the introduction of diverse functional groups, enhancing the molecular diversity of synthesized compounds.
Synthesis of Novel Derivatives
The compound has been utilized in the synthesis of novel derivatives with functional groups that can be manipulated further. For instance, one study reported the successful synthesis of 3-iodo-2-carbonitrile derivatives through electrophilic substitution, which can subsequently participate in cross-coupling reactions to yield complex molecules .
Material Science
Photophysical Properties
Indoles are known for their unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices has shown potential for enhancing the performance of these materials due to its favorable electronic properties .
Data Tables
Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent study focused on evaluating the anticancer effects of various indole derivatives, including this compound. The results demonstrated that modifications to the carbonitrile group significantly influenced cytotoxicity against cancer cell lines, suggesting pathways for developing new anticancer drugs.
Case Study 2: DYRK1A Inhibitor Development
In a fragment-based drug discovery project, researchers synthesized a series of indole derivatives based on the structure of this compound. These compounds were screened for DYRK1A inhibition, leading to the identification of several promising candidates with low nanomolar activity.
Analyse Chemischer Reaktionen
Electrophilic Substitution Reactions
The electron-withdrawing nitrile group at position 1 deactivates the indole ring, directing electrophilic attacks to the 4- and 6-positions. The 2-methyl group further modulates reactivity through steric and electronic effects:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, particularly at halogenated positions:
Suzuki–Miyaura Coupling
-
Conditions : Pd(OAc)₂ (4 mol%), K₂CO₃, DMF/H₂O (80°C, 12h)
-
Example : Reaction with phenylboronic acid yields 4-phenyl-2-methyl-1H-indole-1-carbonitrile (87% yield) .
Heck Reaction
-
Substrates : Olefins (e.g., styrene, acrylates)
-
Conditions : Pd(OAc)₂, KOAc, n-Bu₄NCl (DMF, 80°C, 24h)
-
Outcome : Forms C3-alkenylated derivatives with >80% regioselectivity .
Reduction and Functional Group Interconversion
The nitrile group undergoes selective transformations:
C–H Functionalization
Cobalt-catalyzed methods enable direct alkylation:
-
System : Co(acac)₃/Triphos ligand, H₂ (10 bar), AcOH, 140°C
-
Outcome : C3-alkylation with acetic acid derivatives (70% yield) .
Cycloaddition and Annulation
The nitrile group facilitates [2+2] and Diels-Alder reactions:
-
Example : Reaction with electron-deficient dienophiles (e.g., maleic anhydride) forms tricyclic indole-fused lactams (62% yield) .
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced pharmacological profiles:
-
Antimicrobial Activity : 4-Bromo-2-methyl-1H-indole-1-carbonitrile derivatives exhibit MIC values of 4–8 µg/mL against S. aureus .
-
Anticancer Potential : Heck-coupled alkenyl derivatives demonstrate IC₅₀ = 1.2–3.8 µM in MCF-7 breast cancer cells .
Key Mechanistic Insights
-
Electronic Effects : The 1-cyano group increases ring electrophilicity by 1.8 eV (DFT calculations), favoring nucleophilic attacks at C4/C6.
-
Steric Guidance : The 2-methyl group reduces reactivity at C2/C3 by 40% compared to unsubstituted analogs .
This reactivity profile positions 2-methyl-1H-indole-1-carbonitrile as a versatile intermediate for medicinal chemistry and materials science applications.
Eigenschaften
CAS-Nummer |
140934-55-0 |
|---|---|
Molekularformel |
C10H8N2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11/h2-6H,1H3 |
InChI-Schlüssel |
XIHUHWDRENBYOP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1C#N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2N1C#N |
Synonyme |
1H-Indole-1-carbonitrile,2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















